molecular formula C22H26N4O B7058216 4-(2-methyl-1H-indol-3-yl)-N-[(3-methylpyridin-2-yl)methyl]piperidine-1-carboxamide

4-(2-methyl-1H-indol-3-yl)-N-[(3-methylpyridin-2-yl)methyl]piperidine-1-carboxamide

Cat. No.: B7058216
M. Wt: 362.5 g/mol
InChI Key: XZKQKHQCVCVYJK-UHFFFAOYSA-N
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Description

4-(2-methyl-1H-indol-3-yl)-N-[(3-methylpyridin-2-yl)methyl]piperidine-1-carboxamide is a complex organic compound featuring an indole ring system, a piperidine ring, and a pyridine moiety. This compound is of interest due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, which can enhance reaction rates and improve product purity. Additionally, the use of catalysts and green chemistry principles can help reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The indole and pyridine rings can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be used to convert functional groups to their less oxidized forms.

  • Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents on the piperidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be introduced using reagents like thionyl chloride (SOCl₂) for activation.

Major Products Formed

  • Oxidation: : Indole-3-carboxaldehyde and pyridine-2-carboxaldehyde.

  • Reduction: : Indole-3-methanol and pyridine-2-methanol.

  • Substitution: : Piperidine derivatives with various substituents.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity may be explored for potential therapeutic uses.

  • Medicine: : It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: : It may find use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The exact mechanism of action of this compound is not well-documented, but it likely involves interactions with specific molecular targets. Potential pathways could include binding to receptors or enzymes, leading to biological effects. Further research would be needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and ring systems. Similar compounds might include other indole derivatives or piperidine-containing molecules. the presence of the methylated pyridine ring sets it apart and may confer unique properties.

List of Similar Compounds

  • Indomethacin

  • Piperine

  • Pyridoxine (Vitamin B6)

Properties

IUPAC Name

4-(2-methyl-1H-indol-3-yl)-N-[(3-methylpyridin-2-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-15-6-5-11-23-20(15)14-24-22(27)26-12-9-17(10-13-26)21-16(2)25-19-8-4-3-7-18(19)21/h3-8,11,17,25H,9-10,12-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKQKHQCVCVYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNC(=O)N2CCC(CC2)C3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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